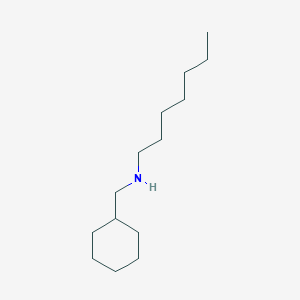

N-(cyclohexylmethyl)heptan-1-amine

Description

Properties

Molecular Formula |

C14H29N |

|---|---|

Molecular Weight |

211.39 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)heptan-1-amine |

InChI |

InChI=1S/C14H29N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h14-15H,2-13H2,1H3 |

InChI Key |

IIMJCORLBNACMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNCC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of N-(cyclohexylmethyl)heptan-1-amine and Analogues

Key Observations :

Comparison :

Catalytic and Pharmaceutical Relevance

- Pharmaceuticals : Structurally related amines, such as N-methylcyclohexanamine, are used in drug discovery due to their ability to modulate bioavailability and target binding .

- Agrochemicals : Lipophilic amines like this compound may enhance the penetration of active ingredients in pesticides or herbicides .

Challenges :

- The compound’s hydrophobicity may limit solubility in aqueous reaction systems, requiring co-solvents or surfactants.

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of primary amines with alkyl halides is a well-established method for synthesizing secondary amines. For N-(cyclohexylmethyl)heptan-1-amine, this involves reacting heptan-1-amine with cyclohexylmethyl bromide or chloride in the presence of a base. A phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) enhances reactivity by facilitating the transfer of reactants between aqueous and organic phases.

Example Protocol

-

Reactants : Heptan-1-amine (1 equiv), cyclohexylmethyl bromide (1.2 equiv), powdered KOH (1.5 equiv), tetra-n-butylammonium bromide (5 wt%).

-

Conditions : Stirred at 5°C for 4 hours, then at 25°C for 12 hours in a toluene/water biphasic system.

-

Workup : Aqueous extraction, distillation under reduced pressure.

This method avoids costly reagents like naphthalene-1-carboxaldehyde and minimizes bis-alkylated impurities through controlled stoichiometry.

Reductive Amination of Heptanal with Cyclohexylmethylamine

Catalytic Pathways

Reductive amination condenses heptanal and cyclohexylmethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity toward imine intermediates.

Optimized Procedure

-

Reactants : Heptanal (1 equiv), cyclohexylmethylamine (1.1 equiv), NaBH₃CN (1.5 equiv).

-

Solvent : Methanol or ethanol at 0–5°C.

This method is limited by the instability of aliphatic imines but benefits from mild conditions and scalability.

Hydrogenation of Cyclohexylmethylheptanenitrile

Catalytic Hydrogenation

Hydrogenation of nitriles to amines using transition metal catalysts offers a direct route. Ni-Pd alloys (1–5 wt%) under 1–5 MPa H₂ pressure efficiently reduce cyclohexylmethylheptanenitrile to the target amine.

Key Steps

-

Nitrile Synthesis : Cyclohexylmethyl bromide reacts with heptanenitrile via nucleophilic substitution.

This method excels in industrial scalability and avoids toxic byproducts.

Comparative Analysis of Methods

Purification and Characterization

Distillation and Acid/Base Extraction

Crude product purification involves:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of N-(cyclohexylmethyl)heptan-1-amine in synthetic samples?

- Methodological Answer : A combination of orthogonal analytical methods is critical. Gas chromatography–mass spectrometry (GC–MS) can identify volatile impurities and confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves bonding patterns and substituent positions, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups. For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical confirmation. Cross-validation across these techniques ensures structural accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols. Storage should be in sealed containers under inert atmospheres (e.g., nitrogen) at temperatures below -20°C to prevent degradation. Refer to analogous safety data sheets (SDS) for related cyclohexylmethylamines, which recommend fire suppression via CO₂ or dry chemical extinguishers and immediate decontamination of spills with absorbent materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

- Methodological Answer : Discrepancies often arise from isotopic impurities, solvent interactions, or conformational flexibility. For NMR-MS conflicts:

- Step 1 : Re-run MS under high-resolution conditions (HRMS) to rule out isobaric interferences.

- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and identify overlapping signals.

- Step 3 : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to validate spectral assignments.

- Step 4 : Employ X-ray crystallography if crystalline derivatives are obtainable, as seen in analogous indazole-carboxamide structural studies .

Q. In synthesizing this compound, how can potential contamination with nitrosamines be assessed and mitigated?

- Methodological Answer : Nitrosamine formation risks arise from secondary amine precursors and nitrosating agents (e.g., NOₓ, nitrites). Mitigation strategies include:

- Risk Assessment : Screen raw materials for nitrite/amine content using ion chromatography or colorimetric assays.

- Process Design : Avoid reagents like sodium nitrite in reaction steps involving amines. Use scavengers (e.g., ascorbic acid) to quench nitrosating species.

- Analytical Monitoring : Implement LC-MS/MS with multiple reaction monitoring (MRM) to detect trace nitrosamines at ppm levels, referencing EMA and ICH guidelines for thresholds .

Q. What strategies are effective in elucidating the stereochemical configuration of this compound using X-ray crystallography and computational modeling?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Resolve crystal packing using synchrotron radiation for high-resolution data, as demonstrated for structurally similar synthetic cannabinoids .

- Computational Modeling : Perform conformational sampling via molecular dynamics (MD) simulations. Compare calculated vs. experimental NMR chemical shifts (e.g., using DP4+ probability analysis) to assign stereoisomers. DFT-based energy minimization can further validate preferred conformers .

Q. How can researchers optimize reaction conditions for introducing the cyclohexylmethyl group in this compound to minimize steric hindrance?

- Methodological Answer :

- Catalyst Selection : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed alkylation to enhance steric tolerance.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of cyclohexylmethyl intermediates.

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions from competing nucleophiles.

- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound, as described in ethylenediamine-based syntheses .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in polar vs. nonpolar solvents) for this compound be interpreted?

- Methodological Answer : Solubility discrepancies often reflect polymorphic forms or hydration states.

- Step 1 : Characterize solid-state forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

- Step 2 : Measure solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) using saturation shake-flask methods with HPLC quantification.

- Step 3 : Apply Hansen solubility parameters (HSPs) to predict compatibility with solvent polarity, dispersion, and hydrogen-bonding interactions .

Synthesis and Characterization Workflow

| Step | Technique | Purpose | Key Parameters |

|---|---|---|---|

| 1 | GC-MS | Purity assessment | Column: DB-5MS; Oven: 50–300°C (10°C/min) |

| 2 | ¹H/¹³C NMR | Structural elucidation | Solvent: CDCl₃; Referencing: TMS (0 ppm) |

| 3 | FTIR | Functional group ID | ATR mode; Range: 4000–400 cm⁻¹ |

| 4 | HRMS | Molecular formula confirmation | ESI+ mode; Resolution: >30,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.